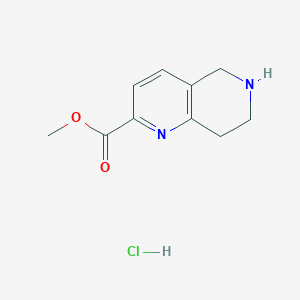![molecular formula C9H6N4O3S B8427401 7-(2-azidoacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-one](/img/structure/B8427401.png)
7-(2-azidoacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-azidoacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-one is a compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of an azido group (-N₃) attached to an acetyl group, which is further connected to the benzothiazole core. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-azidoacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-one typically involves the reaction of 2-chloroacetyl benzothiazole with sodium azide in a suitable solvent such as dimethylformamide (DMF). The reaction mixture is heated to around 90°C for several hours with continuous stirring. After the reaction is complete, the solvent is evaporated, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
7-(2-azidoacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming triazoles through click chemistry.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is commonly used for forming triazoles.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH₄) can be used for reducing the azido group.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidizing the hydroxyl group.
Major Products Formed
Triazoles: Formed through click chemistry with alkynes.
Amines: Formed by reducing the azido group.
Ketones: Formed by oxidizing the hydroxyl group.
Applications De Recherche Scientifique
7-(2-azidoacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in click chemistry.
Biology: Utilized in the study of biomolecular interactions and labeling of biomolecules due to its azido group.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Employed in the development of new materials and polymers with specific functional properties
Mécanisme D'action
The mechanism of action of 7-(2-azidoacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-one largely depends on the specific application. In click chemistry, the azido group reacts with alkynes to form triazoles, a reaction facilitated by copper(I) catalysts. This reaction is highly specific and efficient, making it valuable for bioconjugation and material science applications. The molecular targets and pathways involved vary based on the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azidoacetyl-4-hydroxybenzothiazole: Similar structure but lacks the 3H-benzothiazol-2-one core.
4-Hydroxy-3H-benzothiazol-2-one: Lacks the azido and acetyl groups.
2-Azido-2-deoxyglucose: Contains an azido group but is structurally different as it is a sugar derivative.
Uniqueness
7-(2-azidoacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-one is unique due to its combination of an azido group, acetyl group, and benzothiazole core. This unique structure allows it to participate in a variety of chemical reactions, making it versatile for multiple scientific applications .
Propriétés
Formule moléculaire |
C9H6N4O3S |
|---|---|
Poids moléculaire |
250.24 g/mol |
Nom IUPAC |
7-(2-azidoacetyl)-4-hydroxy-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C9H6N4O3S/c10-13-11-3-6(15)4-1-2-5(14)7-8(4)17-9(16)12-7/h1-2,14H,3H2,(H,12,16) |
Clé InChI |
WAIPKZDWTPJYJR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1C(=O)CN=[N+]=[N-])SC(=O)N2)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![8-(3-Fluoro-4-methoxy-phenyl)-1,4-dioxa-spiro[4.5]decan-8-ol](/img/structure/B8427395.png)



![(R)-methyl 9-fluoro-11b-methyl-6-oxo-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole-7-carboxylate](/img/structure/B8427422.png)
